molecular formula C15H16N4O2 B6040760 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide

2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide

Cat. No. B6040760
M. Wt: 284.31 g/mol
InChI Key: HPJCMVJCPRRING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide, also known as AHPB, is a chemical compound that has been widely studied for its potential use in scientific research. AHPB is a small molecule that is capable of selectively targeting certain proteins in cells, making it a valuable tool for studying the mechanisms of various biological processes. In

Mechanism of Action

The mechanism of action of 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide involves its ability to selectively bind to certain proteins in cells. Once bound, 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide can alter the function or localization of these proteins, providing insights into their role in various biological processes.
Biochemical and Physiological Effects
2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide has been shown to have a range of biochemical and physiological effects. For example, 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide has been shown to alter the localization of certain proteins within cells, leading to changes in cellular signaling pathways. Additionally, 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide has been shown to inhibit the activity of certain enzymes, making it a potentially valuable tool for drug discovery.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide is its ability to selectively bind to certain proteins in cells, making it a valuable tool for studying their function and interactions. Additionally, 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide is a small molecule, which makes it easier to work with in the lab. However, there are also limitations to using 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide in lab experiments, including its complex synthesis method and potential for off-target effects.

Future Directions

There are many potential future directions for research on 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide. One possible area of study is the development of new 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide derivatives with improved selectivity and potency. Additionally, 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide could be used in combination with other small molecules to study complex biological processes. Finally, 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide could be used in drug discovery efforts to identify new targets for therapeutic intervention.
Conclusion
In summary, 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide is a valuable tool for scientific research due to its ability to selectively bind to certain proteins in cells. Although there are limitations to its use, 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide has been shown to have a range of biochemical and physiological effects, making it a promising area of study for future research.

Synthesis Methods

The synthesis of 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide involves several steps, including the reaction of an amine with an aldehyde, followed by a series of chemical transformations to produce the final product. The process is complex and requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, protein localization, and protein function. 2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide has been shown to selectively bind to certain proteins, allowing researchers to study their function and interactions in cells.

properties

IUPAC Name

N-[(6-oxo-1H-pyrimidin-4-yl)methyl]-2-(prop-2-enylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-2-7-16-13-6-4-3-5-12(13)15(21)17-9-11-8-14(20)19-10-18-11/h2-6,8,10,16H,1,7,9H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJCMVJCPRRING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=CC=C1C(=O)NCC2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.